molecular formula C7H4BrFN2O4 B1447496 4-Bromo-2,6-dinitro-3-fluorotoluene CAS No. 1352395-34-6

4-Bromo-2,6-dinitro-3-fluorotoluene

Cat. No. B1447496
CAS RN: 1352395-34-6
M. Wt: 279.02 g/mol
InChI Key: ZJBAUHXXUDSQSH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dinitro-3-fluorotoluene (BDNF) is a synthetic compound composed of one bromine atom, two nitro groups, and one fluorine atom attached to a toluene ring. It is a colorless, crystalline solid with a melting point of 130-132 °C and a boiling point of 242-244 °C. BDNF is a versatile building block for organic synthesis, and it has been used in a variety of scientific and industrial applications.

Scientific Research Applications

Synthesis of Related Compounds

Research has explored the synthesis of compounds related to 4-Bromo-2,6-dinitro-3-fluorotoluene, such as 2-Bromo-6-fluorotoluene. These compounds are important intermediates in medical applications. One study detailed the preparation of 2-Bromo-6-fluorotoluene from 2-Amino-6-nitrotoluene using various chemical reactions, achieving a yield of 51.8% (Li Jiang-he, 2010).

Nitration and Bromination Studies

Nitration and bromination studies of similar compounds have been conducted. For example, 3-Toluene-p-sulphonamidoveratrole underwent nitration and bromination, leading to derivatives with different bromo and nitro placements. This research provides insights into the behavior of similar compounds under nitration and bromination conditions (F. Bell & A. Millar, 1966).

Molecular Recognition and Sensing

A study on a calix[4]pyrrole system revealed its interaction with various nitroaromatic compounds, showing significant color change with specific nitroaromatics. This study suggests potential applications in molecular recognition and sensing technologies (Ajay L. Desai et al., 2021).

Electrophilic Ipso Substitution Studies

Electrophilic Ipso substitution studies have been conducted on fluorobenzenes, including those similar to 4-Bromo-2,6-dinitro-3-fluorotoluene. These studies provide insight into the reaction patterns and formation of fluorinated aromatic compounds (P. Coe, A. Stuart & D. J. Moody, 1998).

Safety And Hazards

The safety data sheet for similar compounds like “3-Bromo-4-fluorotoluene” mentions that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure targeting the respiratory system) .

properties

IUPAC Name

1-bromo-2-fluoro-4-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBAUHXXUDSQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dinitro-3-fluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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